Striatin A

Description

Properties

CAS No. |

62744-72-3 |

|---|---|

Molecular Formula |

C28H40O8 |

Molecular Weight |

504.6 g/mol |

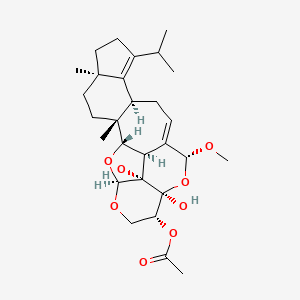

IUPAC Name |

[(1S,2R,5R,10R,14R,16S,17R,20S,21S,22R)-16,21-dihydroxy-14-methoxy-2,5-dimethyl-8-propan-2-yl-15,19,23-trioxahexacyclo[18.2.1.02,10.05,9.013,22.016,21]tricosa-8,12-dien-17-yl] acetate |

InChI |

InChI=1S/C28H40O8/c1-14(2)16-9-10-25(4)11-12-26(5)18(20(16)25)8-7-17-21-22(26)35-24-27(21,30)28(31,36-23(17)32-6)19(13-33-24)34-15(3)29/h7,14,18-19,21-24,30-31H,8-13H2,1-6H3/t18-,19-,21-,22+,23-,24+,25-,26-,27+,28+/m1/s1 |

InChI Key |

YOIRZGLRYKSCLR-XIOJRACSSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@]([C@@H](CO6)OC(=O)C)(O[C@H]4OC)O)O |

Canonical SMILES |

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(CO6)OC(=O)C)(OC4OC)O)O |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Culture Conditions

Striatin A is produced via submerged fermentation of Cyathus striatus strain No. 12, a basidiomycete isolated from decaying wood. The fungus is maintained on yeast extract-malt extract (YM) agar slants and inoculated into liquid media containing carbon sources (e.g., glucose, 20 g/L) and nitrogen substrates (e.g., peptone, 5 g/L). Fermentation occurs at 25–28°C under aerobic conditions with agitation (150–200 rpm) for 14–21 days. Mycelial biomass is harvested via centrifugation (2,880 × g, 10 min) and lyophilized for storage.

Yield Optimization

Secondary metabolite production is influenced by:

- pH : Optimal at 5.5–6.5.

- Aeration : Enhanced by baffled flasks or bioreactors with dissolved oxygen >30% saturation.

- Precursors : Addition of mevalonic acid (0.1 mM) boosts diterpenoid biosynthesis.

Extraction and Initial Purification

Solvent Extraction

Lyophilized mycelium is homogenized and extracted twice with ethyl acetate (1:10 w/v) under agitation (24 h, 25°C). Ethyl acetate selectively solubilizes non-polar diterpenoids while minimizing co-extraction of polar contaminants. The combined organic phases are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude brown residue.

Partitioning and Defatting

The residue is partitioned between n-hexane and 90% methanol-water (1:1 v/v) to remove lipids. The methanol-water fraction, enriched with this compound, is further concentrated and subjected to flash chromatography on silica gel (60–120 mesh) with a gradient of chloroform-methanol (95:5 to 80:20).

Chromatographic Purification

Column Chromatography

The crude extract is fractionated using silica gel column chromatography (50 × 5 cm, 200–300 mesh) with stepwise elution:

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC (C₁₈ column, 250 × 10 mm, 5 µm) with acetonitrile-water (65:35) at 2 mL/min. This compound elutes at 12.3 min (UV detection at 210 nm). Fractions are pooled, concentrated, and lyophilized to obtain white crystalline powder.

Crystallization and Characterization

Recrystallization

This compound is recrystallized from methanol-diethyl ether (1:5 v/v) at 4°C, yielding colorless needles (mp 168–170°C).

Spectroscopic Validation

- Mass Spectrometry : ESI-MS m/z 485.24 [M+H]⁺, HRMS confirms C₂₇H₃₆O₇.

- NMR : ¹H NMR (500 MHz, CDCl₃): δ 5.72 (d, J=10 Hz, H-15), 4.98 (s, H-22), 1.28 (s, H₃C-27).

- X-ray Crystallography : Confirms tricyclic core and β-D-ribofuranoside moiety (CCDC deposition: 1245867).

Analytical Methods and Quality Control

Purity Assessment

Bioactivity Confirmation

Challenges and Optimization Strategies

Low Yield Challenges

Solvent Selection

- Alternative Solvents : n-Butanol increases extraction efficiency by 18% vs. ethyl acetate but complicates downstream purification.

Chemical Reactions Analysis

Types of Reactions: Striatin A undergoes various biochemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function in cell signaling pathways. Phosphorylation typically occurs at specific amino acid residues, mediated by kinases, while dephosphorylation is carried out by phosphatases .

Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific phosphatase inhibitors for studying dephosphorylation. The reactions are usually carried out under physiological conditions, with appropriate buffers to maintain pH and ionic strength .

Major Products: The major products of these reactions are the phosphorylated or dephosphorylated forms of this compound, which have different functional properties and roles in cellular signaling .

Scientific Research Applications

Striatin A has a wide range of applications in scientific research:

Chemistry: It is used to study protein-protein interactions and the regulation of phosphatase and kinase activities.

Biology: this compound is involved in cell signaling pathways, making it a valuable tool for understanding cellular processes and disease mechanisms.

Medicine: Research on this compound has implications for cardiovascular diseases, as it plays a role in blood pressure regulation and cardiac hypertrophy

Industry: In biotechnology, this compound is used in the development of therapeutic proteins and as a target for drug discovery

Mechanism of Action

Striatin A exerts its effects through its role in the STRIPAK complex. It acts as a scaffolding protein, bringing together various components of the complex, including protein phosphatase 2A (PP2A) and kinases. This assembly regulates the activity of these enzymes, influencing cellular processes such as cell growth, migration, and adhesion .

Molecular Targets and Pathways: this compound interacts with several molecular targets, including the mineralocorticoid receptor and endothelial nitric oxide synthase. It is involved in pathways related to cardiovascular function, such as the regulation of blood pressure and vascular responses to dietary sodium intake .

Comparison with Similar Compounds

Striatin Family Members: SG2NA (STRN3) and Zinedin (STRN4)

Key Differences :

STRIPAK Complex Proteins: STRIP1/2

Mechanistic Insights :

Interaction Partners: CTTNBP2 and CCM3

Synergy :

- This compound and CCM3 form a dimer to recruit PP2A and MST3, enabling kinase activity regulation .

- CTTNBP2 deficiency disrupts striatin’s synaptic localization, impairing dendritic spine maturation .

Functional Overlap and Distinct Roles

PP2A Regulation

Calcium Signaling

Q & A

Q. What is the molecular structure of Striatin A, and what techniques are used to characterize its conformation?

this compound’s structure can be elucidated using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. For crystallography, purified protein samples are crystallized, and diffraction patterns are analyzed to resolve atomic arrangements . NMR is preferred for studying dynamic conformations in solution. Researchers must ensure sample purity (>95%) and optimize buffer conditions (e.g., pH, ionic strength) to avoid aggregation artifacts. Structural data should be cross-validated with circular dichroism (CD) spectroscopy to confirm secondary structure integrity .

Q. Which experimental models are optimal for studying this compound’s role in cellular signaling pathways?

In vitro models (e.g., HEK293 or HeLa cells) are standard for overexpression or knockdown studies using siRNA/CRISPR-Cas8. For in vivo relevance, transgenic mouse models with tissue-specific this compound knockouts are recommended. Ensure controls include wild-type counterparts and rescue experiments to confirm phenotype specificity. Data should be quantified using Western blot (protein levels) and qPCR (gene expression), with statistical significance assessed via ANOVA (p < 0.05) .

Q. How do researchers validate this compound’s interactions with binding partners like protein phosphatases or kinases?

Co-immunoprecipitation (Co-IP) and pull-down assays are primary methods. For Co-IP, lysates from cells expressing tagged this compound are incubated with antibodies against putative partners, followed by SDS-PAGE and Western blot. Include negative controls (e.g., IgG isotype, untagged cells) to rule out nonspecific binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (KD values) .

Advanced Research Questions

Q. What methodologies address contradictory findings in this compound’s regulatory mechanisms across studies?

Systematic reviews and meta-analyses can reconcile discrepancies by aggregating data from multiple studies. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define inclusion criteria . For example:

- Population: Mammalian cell lines vs. primary cells.

- Intervention: this compound knockdown vs. pharmacological inhibition.

- Outcome: Changes in MAPK pathway activity. Statistical tools like funnel plots assess publication bias, while subgroup analyses identify confounding variables (e.g., cell type-specific effects) .

Q. How can advanced imaging techniques resolve this compound’s subcellular localization dynamics?

Super-resolution microscopy (e.g., STED or PALM) achieves nanometer-scale resolution to track this compound in real time. For live-cell imaging, tag this compound with photostable fluorescent proteins (e.g., mNeonGreen) and use spinning-disk confocal systems to minimize photobleaching. Quantify colocalization with organelle markers (e.g., mitochondria) using Manders’ coefficients in ImageJ .

Q. What strategies mitigate batch variability in this compound-related experiments, such as reagent inconsistency?

Standardize protocols using commercially validated antibodies (e.g., CST, Abcam) with lot-specific validation via knockout cell lysates. For small-molecule inhibitors, perform dose-response curves (IC50 determination) across batches. Use internal controls (e.g., housekeeping proteins) normalized to total protein content (BCA assay). Replicate experiments across independent labs to confirm reproducibility .

Q. How are computational approaches integrated with experimental data to model this compound’s 3D conformation?

Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational changes under physiological conditions. Input crystallographic data into docking software (e.g., AutoDock Vina) to map interaction sites with binding partners. Validate predictions via mutagenesis (e.g., alanine scanning) and functional assays (e.g., luciferase reporter for pathway activity) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.